![molecular formula C21H21NO6 B258522 Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate, also known as MBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MBOB belongs to a class of compounds known as benzamides, which are known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is not fully understood, but it is believed to act through multiple pathways. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and plays a critical role in the pathogenesis of various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been shown to exhibit potent anti-inflammatory and anti-cancer activities in various preclinical studies. However, one of the major limitations of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate is its poor solubility in water, which limits its bioavailability and therapeutic efficacy. Further studies are needed to improve the solubility and bioavailability of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate. One of the major future directions is to investigate the potential therapeutic applications of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate and its potential targets. Additionally, studies are needed to improve the solubility and bioavailability of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate to enhance its therapeutic efficacy. Overall, Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has a promising potential for the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with methyl iodide to yield Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer.
Eigenschaften
Produktname |
Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate |
|---|---|
Molekularformel |
C21H21NO6 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
methyl 4-[[4-oxo-4-(1-oxo-1-phenylpropan-2-yl)oxybutanoyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO6/c1-14(20(25)15-6-4-3-5-7-15)28-19(24)13-12-18(23)22-17-10-8-16(9-11-17)21(26)27-2/h3-11,14H,12-13H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
GLQBAIRAZVKJPA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)
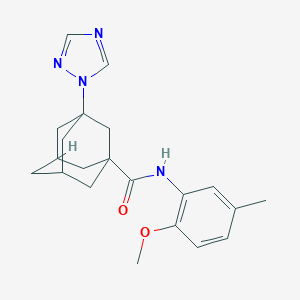
![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)
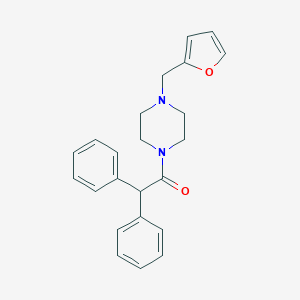
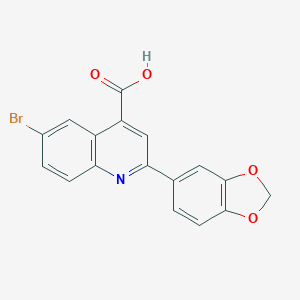
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)
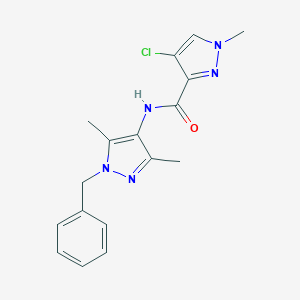
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
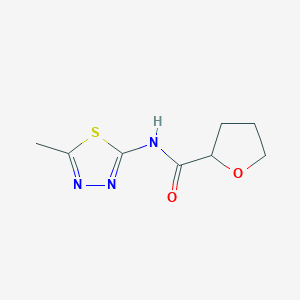
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)